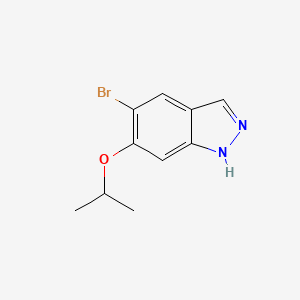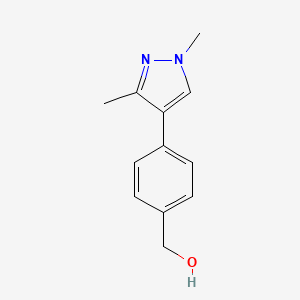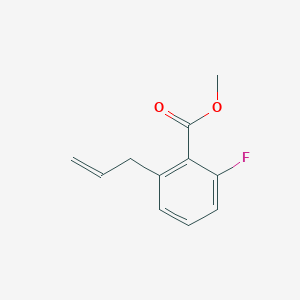
Methyl 2-allyl-6-fluoro-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-fluoro-6-(2-propen-1-yl)benzoate is an organic compound with a unique structure that includes a fluorine atom and a propenyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-6-(2-propen-1-yl)benzoate typically involves the esterification of 2-fluoro-6-(2-propen-1-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-6-(2-propen-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of 2-fluoro-6-(2-propen-1-yl)benzoic acid.
Reduction: Formation of 2-fluoro-6-(2-propen-1-yl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-fluoro-6-(2-propen-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-6-(2-propen-1-yl)benzoate involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the propenyl group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and result in specific pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluorobenzoate: Similar structure but lacks the propenyl group.
Methyl 6-(2-propen-1-yl)benzoate: Similar structure but lacks the fluorine atom.
Methyl 2-chloro-6-(2-propen-1-yl)benzoate: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
Methyl 2-fluoro-6-(2-propen-1-yl)benzoate is unique due to the presence of both the fluorine atom and the propenyl group. This combination can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
methyl 2-fluoro-6-prop-2-enylbenzoate |
InChI |
InChI=1S/C11H11FO2/c1-3-5-8-6-4-7-9(12)10(8)11(13)14-2/h3-4,6-7H,1,5H2,2H3 |
InChI Key |
GAPSLELGAKAFOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


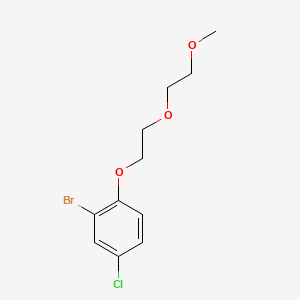
![(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 1-methyl-4H-pyridine-3-carboxylate](/img/structure/B13924777.png)

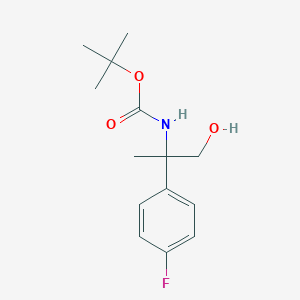

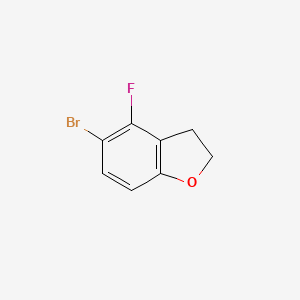
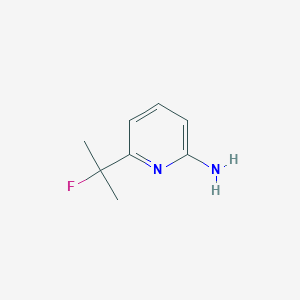
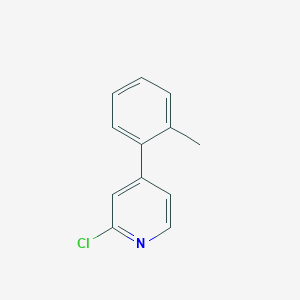
![tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13924826.png)
![5-(Tetrahydro-2h-pyran-4-yloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13924827.png)
![5-Methoxy-2-methyl-[1,1-biphenyl]-3-carboxylicacid](/img/structure/B13924829.png)

